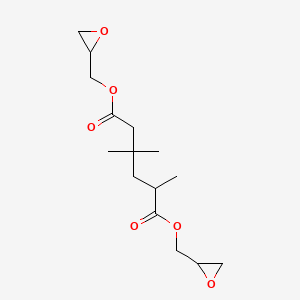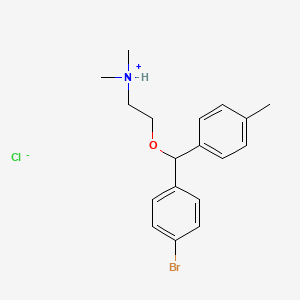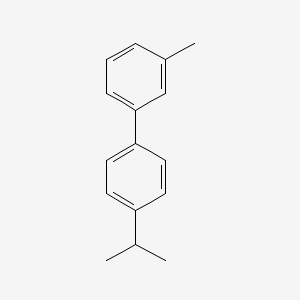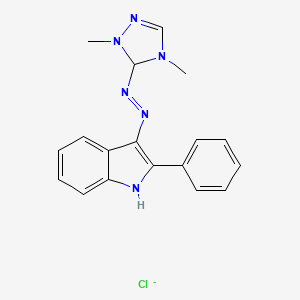
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 3,4-dichlorophenyl groups and a methylthio group attached to the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Dichlorophenyl Derivatives: Reacting 3,4-dichlorophenyl derivatives with triazine precursors in the presence of a base.
Thioether Formation: Introducing the methylthio group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over temperature, pressure, and reaction time.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazine ring or the chlorophenyl groups, potentially leading to dechlorination or ring reduction.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles like amines, thiols, or halides.
Major Products:
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Dechlorinated Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Material Science: Potential use in the development of advanced materials with specific properties.
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Biochemical Research: Used as a probe or reagent in biochemical assays.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Polymer Industry: Utilized in the synthesis of specialty polymers or coatings.
Mecanismo De Acción
The mechanism of action of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)- would depend on its specific application. For instance:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Catalytic Activity: It may facilitate chemical reactions by stabilizing transition states or providing an active site for reactants.
Comparación Con Compuestos Similares
Triazine Derivatives: Compounds like atrazine, simazine, and propazine, which are widely used as herbicides.
Chlorophenyl Compounds: Other compounds containing chlorinated phenyl groups, such as chlorobenzene derivatives.
Uniqueness:
Structural Features: The combination of triazine, dichlorophenyl, and methylthio groups makes this compound unique in its chemical and physical properties.
Propiedades
Número CAS |
74417-13-3 |
|---|---|
Fórmula molecular |
C16H9Cl4N3S |
Peso molecular |
417.1 g/mol |
Nombre IUPAC |
5,6-bis(3,4-dichlorophenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C16H9Cl4N3S/c1-24-16-21-14(8-2-4-10(17)12(19)6-8)15(22-23-16)9-3-5-11(18)13(20)7-9/h2-7H,1H3 |
Clave InChI |
YILHLOPLXOOYMS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C(N=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















